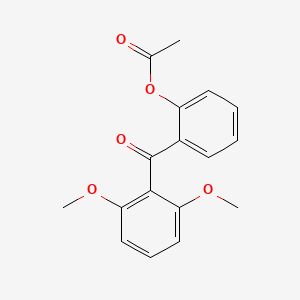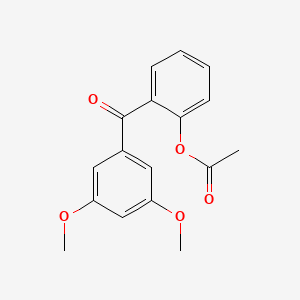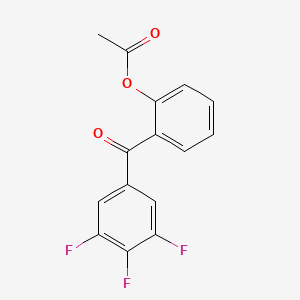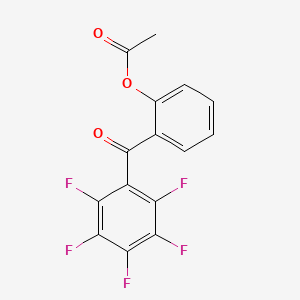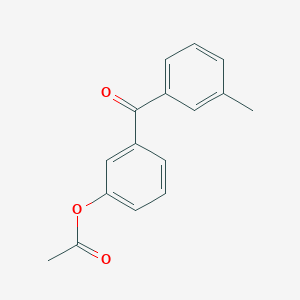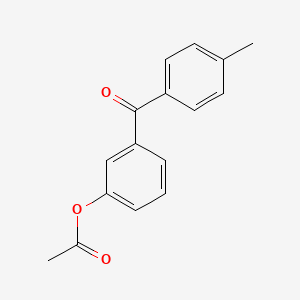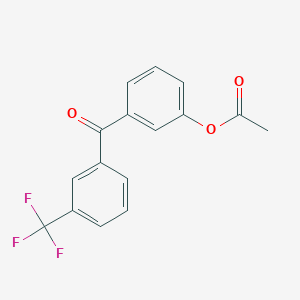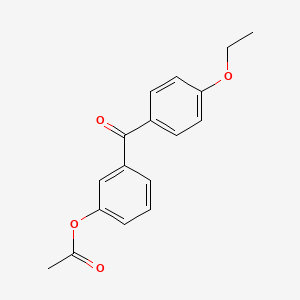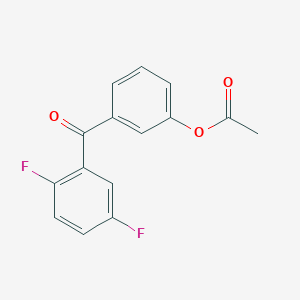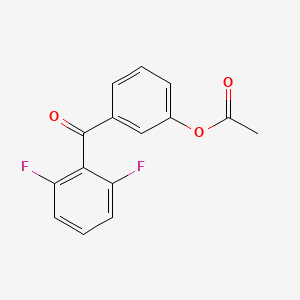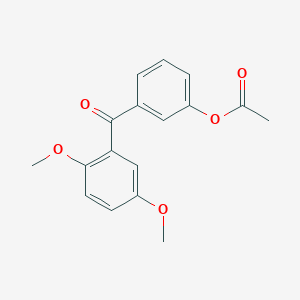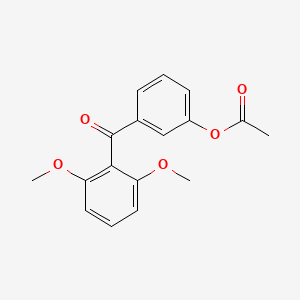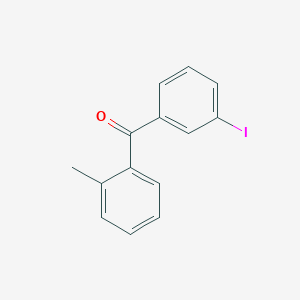
3-Iodo-2'-methylbenzophenone
Overview
Description
3-Iodo-2’-methylbenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of an iodine atom at the third position and a methyl group at the second position of the benzene ring attached to the carbonyl group
Mechanism of Action
Target of Action
It’s known that benzophenone derivatives can interact with various biological targets, depending on their specific chemical structure and functional groups .
Mode of Action
Benzophenone derivatives are known to undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Benzophenone derivatives can potentially influence various biochemical pathways due to their diverse chemical reactivity .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to various biological effects, depending on the nature of the targets and the biochemical pathways involved .
Biochemical Analysis
Biochemical Properties
3-Iodo-2’-methylbenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 3-Iodo-2’-methylbenzophenone to the active site of the enzyme, potentially inhibiting or modifying its activity. This compound may also interact with other biomolecules, such as transport proteins, influencing their function and stability.
Cellular Effects
The effects of 3-Iodo-2’-methylbenzophenone on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, 3-Iodo-2’-methylbenzophenone may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through various pathways.
Molecular Mechanism
At the molecular level, 3-Iodo-2’-methylbenzophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This inhibition can lead to changes in the metabolism of other substances and affect cellular processes. Additionally, 3-Iodo-2’-methylbenzophenone may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-2’-methylbenzophenone can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 3-Iodo-2’-methylbenzophenone is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Iodo-2’-methylbenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects may be observed at very high doses, including potential damage to tissues and organs. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
3-Iodo-2’-methylbenzophenone is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of 3-Iodo-2’-methylbenzophenone can influence its overall activity and effects on cellular processes. Additionally, the compound may affect the levels of other metabolites by altering enzyme activity and metabolic flux.
Transport and Distribution
Within cells and tissues, 3-Iodo-2’-methylbenzophenone is transported and distributed through interactions with transport proteins and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity. The transport and distribution of 3-Iodo-2’-methylbenzophenone are crucial for understanding its effects on different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of 3-Iodo-2’-methylbenzophenone is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 3-Iodo-2’-methylbenzophenone can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2’-methylbenzophenone typically involves the iodination of 2’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 3-Iodo-2’-methylbenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and reduce the formation of by-products. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2’-methylbenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbonyl group in the benzophenone moiety can participate in redox reactions.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Iodo-2’-methylbenzophenone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific optical or electronic properties, such as organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
- 2-Iodo-3’-methylbenzophenone
- 4-Iodo-2’-methylbenzophenone
- 3-Bromo-2’-methylbenzophenone
Comparison: 3-Iodo-2’-methylbenzophenone is unique due to the specific positioning of the iodine and methyl groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, as well as distinct biological activities.
Properties
IUPAC Name |
(3-iodophenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALNVZAMANZEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279285 | |
| Record name | (3-Iodophenyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-18-6 | |
| Record name | (3-Iodophenyl)(2-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Iodophenyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


